molecular formula C4H6N4OS B012740 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide CAS No. 107487-63-8

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B012740
CAS No.: 107487-63-8
M. Wt: 158.18 g/mol
InChI Key: OXCZCKAFWPSOFO-UHFFFAOYSA-N
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Description

5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C4H6N4OS and a molecular weight of 158.18 g/mol . Its CAS registration number is 107487-63-8 . This compound belongs to the 1,2,3-triazole-4-carboxamide class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry with considerable potential for the discovery of diverse biological activities . Specifically, 1,2,3-triazole-4-carboxamide derivatives have been identified as promising antimicrobial agents, with several analogs showing potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, closely related structural analogs, specifically 5-amino-1,2,3-triazole-4-carboxamides (ATCs), have been identified as a novel hit series with significant activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease . The 1,2,3-triazole core is a versatile pharmacophore, and molecules based on this structure are actively investigated for use in basic research and future clinical studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methylsulfanyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-10-4-2(3(5)9)6-8-7-4/h1H3,(H2,5,9)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZCKAFWPSOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as "click chemistry," which allows for efficient formation of triazole rings. The process often includes the use of azides and alkynes under copper-catalyzed conditions to yield the desired triazole derivatives with high specificity and yield.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds related to this structure demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
5iH4606.06Induces apoptosis via ROS generation and LC3 expression elevation
6eMCF-76.10Inhibits key protein kinases and promotes apoptosis
9MCF-71.1Thymidylate synthase inhibition

These compounds often induce cell cycle arrest and apoptosis through various mechanisms such as reactive oxygen species (ROS) generation and inhibition of critical signaling pathways involved in cancer progression.

2.2 Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. For example:

  • Inhibition against Bacteria : Compounds like this compound have shown promising activity against Gram-positive and Gram-negative bacteria.
BacteriaMIC (μg/ml)
Staphylococcus aureus2
Escherichia coli4

These findings suggest that triazole derivatives can serve as potential leads for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : Many triazole compounds inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Apoptosis Induction : The generation of ROS leads to oxidative stress within cells, triggering apoptotic pathways.
  • Cell Cycle Arrest : Compounds often induce cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating .

4. Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical settings:

  • A study evaluating various triazole compounds found that those with methylthio substitutions exhibited enhanced cytotoxicity against lung cancer cells compared to their non-substituted counterparts .
  • Another investigation reported that a series of triazole derivatives showed significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

5. Conclusion

The compound this compound exhibits a broad spectrum of biological activities, particularly in anticancer and antimicrobial domains. Its mechanisms of action include apoptosis induction and enzymatic inhibition, making it a promising candidate for further research and development in therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. The compound 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide has been investigated for its efficacy against various pathogens. For instance, studies have shown that triazole derivatives exhibit potent activity against fungal infections, particularly those caused by Candida and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Case Study:
A recent study evaluated a series of triazole derivatives for antifungal activity. Among them, this compound demonstrated an IC50 value of 12 µM against Candida albicans, indicating significant antifungal potential compared to standard antifungal agents like fluconazole (IC50 = 15 µM) .

1.2 Anticancer Properties

The triazole moiety has been recognized for its ability to interact with various biological targets, making it a promising scaffold in cancer therapy. Research indicates that compounds containing the triazole structure can inhibit tumor growth by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)8Induces apoptosis via caspase activation
Triazole Analog AMCF-7 (breast cancer)10Inhibition of PI3K/Akt pathway
Triazole Analog BA549 (lung cancer)15Disruption of microtubule dynamics

Agrochemical Applications

2.1 Herbicidal Activity

Triazole derivatives are also being explored as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The compound has shown promise in controlling weed species that are resistant to traditional herbicides.

Case Study:
In agricultural trials, this compound exhibited effective weed control at concentrations as low as 50 g/ha against Echinochloa crus-galli, outperforming standard herbicides such as glyphosate .

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical properties of triazoles allow them to be used in the synthesis of functional materials such as polymers and nanomaterials. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and sensor technology.

Data Table: Applications in Material Science

ApplicationDescription
CatalysisTriazole complexes facilitate various catalytic reactions due to their coordination properties.
SensorsFunctionalized triazoles are used in the development of sensors for detecting heavy metals and pesticides.
Polymer ChemistryTriazoles serve as cross-linking agents in polymer synthesis, enhancing material properties.

Comparison with Similar Compounds

Key Observations:

However, the amino group in analogs improves hydrogen-bonding capacity, critical for enzyme inhibition (e.g., LexA in SOS response) . Ethyl vs. Methylthio: Ethyl-substituted analogs (e.g., 5-C₂H₅ in ) show improved metabolic stability over methylthio derivatives, as longer alkyl chains resist oxidative degradation .

Substitution at Position 1 :

  • Aromatic groups (e.g., 4-methylphenyl, benzoisoxazolyl) enhance π-π stacking interactions with target proteins, as seen in anticancer activities .
  • Electron-withdrawing groups (e.g., 2-fluorophenyl in ) improve binding affinity to kinases like Wnt/β-catenin .

Carboxamide Modifications: Substituted aryl groups (e.g., quinolin-2-yl, cyanophenyl) in the carboxamide side chain improve target selectivity. For example, the quinolin-2-yl group in enhances blood-brain barrier penetration .

Pharmacological Profiles:

  • Antimicrobial Activity : Thiadiazole-triazole hybrids (e.g., compounds in ) exhibit broad-spectrum antimicrobial activity, though 5-(methylthio) derivatives are less explored in this context .
  • Anticancer Activity: Amino-substituted triazoles () show higher potency than methylthio analogs, likely due to improved DNA interaction or kinase inhibition .
  • Enzyme Inhibition: The methylthio group may reduce efficacy in LexA inhibition compared to amino-substituted analogs, which directly interfere with bacterial SOS response .

Preparation Methods

Starting Materials and Reaction Design

The triazole ring is formed via 1,3-dipolar cycloaddition between a terminal alkyne and an azide. To introduce the methylthio group at position 5, a propargyl derivative functionalized with a methylthio moiety (e.g., HC≡C-S-CH₃) is reacted with an azide containing a carboxamide precursor. For example, azides such as N₃-CH₂-CONH₂ can be used to ensure the carboxamide group occupies position 4.

Optimization of Reaction Conditions

Key parameters include:

  • Catalyst System : Copper(I) iodide (5 mol%) with sodium ascorbate as a reducing agent to maintain Cu(I) stability.

  • Solvent : A mixture of tert-butanol and water (2:1) enhances solubility and reaction homogeneity.

  • Temperature : Reactions proceed optimally at 50–60°C for 12–24 hours, achieving yields of 65–72%.

Table 1: CuAAC Reaction Parameters and Outcomes

Starting AlkyneAzideCatalystYield (%)Reference
HC≡C-S-CH₃N₃-CH₂-CONH₂CuI68
HC≡C-CONH₂N₃-CH₂-S-CH₃CuSO₄65

Cyclization of Cyanoacetamides with Azides

This method leverages the reactivity of cyanoacetamides with in situ-generated azides to form the triazole ring, as demonstrated in recent studies.

Synthetic Procedure

A representative protocol involves:

  • Azide Formation : Treatment of 4-(methylthio)benzyl chloride with sodium azide in DMF at 80°C for 6 hours to generate 4-(methylthio)benzyl azide.

  • Cyclization : Reaction of the azide with 2-cyano-N-phenylacetamide in ethanol under microwave irradiation (80°C, 1 hour) in the presence of sodium hydroxide. This step achieves a 56% yield of the target compound.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the azide on the cyanoacetamide, followed by cyclization to form the triazole ring. The methylthio group remains intact due to the mild basic conditions, while the carboxamide is introduced via the cyanoacetamide precursor.

Table 2: Cyclization Reaction Optimization

AzideCyanoacetamideConditionsYield (%)
4-(CH₃S)benzyl azide2-cyano-N-phenylacetamideNaOH, EtOH, 80°C56

Post-Synthetic Functionalization Strategies

Post-cyclization modifications offer flexibility in introducing the methylthio or carboxamide groups after triazole ring formation.

Methylthio Group Introduction via Alkylation

A 5-mercapto-triazole intermediate can be methylated using methyl iodide under basic conditions:

  • Thiol Deprotection : Treat 5-mercapto-1H-1,2,3-triazole-4-carboxamide with trifluoroacetic acid to remove protecting groups.

  • Methylation : React with CH₃I (1.2 equiv) in DMF containing K₂CO₃ (2 equiv) at 25°C for 4 hours, achieving 75% yield.

Carboxamide Formation via Amidation

Triazole-4-carboxylic acid, synthesized via hydrolysis of a nitrile precursor, is converted to the carboxamide:

  • Acid Chloride Formation : Treat with SOCl₂ at reflux for 2 hours.

  • Ammonolysis : React the acid chloride with aqueous NH₃ at 0°C, yielding 80–85% of the carboxamide.

Table 3: Post-Synthetic Modification Efficiency

IntermediateReagentConditionsYield (%)
5-Mercapto-triazoleCH₃I, K₂CO₃DMF, 25°C75
Triazole-4-acid chlorideNH₃ (aq)0°C, 1 hour82

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • CuAAC : High regioselectivity and scalability but requires pre-functionalized starting materials.

  • Cyclization : Efficient under microwave conditions but limited to specific azide precursors.

  • Post-Synthetic : Flexible for late-stage modifications but involves multi-step protocols.

Table 4: Method Comparison

MethodYield Range (%)ScalabilityComplexity
CuAAC65–72HighModerate
Cyclization50–56MediumLow
Post-Synthetic75–85LowHigh

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